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Compound of Interest

Compound Name: rac-cis-1-Deshydroxy Rasagiline

Cat. No.: B586168 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document outlines a proposed synthetic pathway for rac-cis-1-
Deshydroxy Rasagiline. To the best of our knowledge, a direct, published synthesis for this

specific compound is not currently available. The proposed route is inferred from established

chemical principles and analogous reactions reported in the scientific literature for similar

molecular scaffolds, particularly the synthesis of Rasagiline and its derivatives. The

experimental protocols provided are based on these analogous reactions and may require

optimization for the specific substrates described herein.

Introduction
rac-cis-1-Deshydroxy Rasagiline, chemically known as (1RS,3SR)-3-(prop-2-yn-1-

ylamino)-2,3-dihydro-1H-inden-1-ol, is a potential impurity and analog of Rasagiline, a potent

monoamine oxidase-B (MAO-B) inhibitor used in the treatment of Parkinson's disease. The

synthesis and characterization of such analogs are crucial for understanding the structure-

activity relationships, impurity profiling, and metabolic pathways of the parent drug. This guide

details a plausible three-step synthetic route starting from 1,3-indandione.

Proposed Synthetic Pathway
The proposed synthesis of rac-cis-1-Deshydroxy Rasagiline is a three-step process

commencing with the stereoselective reduction of 1,3-indandione to yield rac-cis-1,3-indandiol.
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This is followed by a selective mono-amination to produce rac-cis-3-amino-1-indanol. The final

step involves the N-propargylation of the amino group to afford the target molecule.

Step 1: Diastereoselective Reduction

Step 2: Selective Mono-amination

Step 3: N-Propargylation

1,3-Indandione

rac-cis-1,3-Indandiol

  [Reagent 1]
  [Solvent 1]

rac-cis-1,3-Indandiol

rac-cis-3-Amino-1-indanol

  1. [Reagent 2a]
  2. [Reagent 2b]

rac-cis-3-Amino-1-indanol

rac-cis-1-Deshydroxy Rasagiline

  [Reagent 3]
  [Base], [Solvent 2]
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Caption: Proposed three-step synthesis of rac-cis-1-Deshydroxy Rasagiline.

Data Presentation: Summary of Key
Transformations
The following tables summarize the proposed reagents and conditions for each step of the

synthesis, based on analogous reactions found in the literature.

Table 1: Step 1 - Diastereoselective Reduction of 1,3-Indandione

Reagent
System

Solvent
Temperature
(°C)

Diastereomeri
c Ratio
(cis:trans)

Reference

NaBH4 Methanol 0 to RT
Predominantly

cis
[1]

H2, Ru/C Isopropanol 100 7:3 [2][3]

H2, Pd/C Ethanol RT - [4]

Table 2: Step 2 - Selective Mono-amination of rac-cis-1,3-Indandiol (via tosylation and azide

substitution)
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Step Reagent(s) Solvent
Temperatur
e (°C)

Notes Reference

Mono-

tosylation
TsCl, Pyridine

Dichlorometh

ane
0

Controlled

addition of

TsCl is crucial

for selectivity.

[5]

Azide

Substitution
NaN3 DMF 80

Sₙ2 reaction

to introduce

the azide

group.

[6]

Reduction
H2, Pd/C or

LiAlH4

Methanol or

THF
RT

Reduction of

the azide to

the primary

amine.

[6]

Table 3: Step 3 - N-Propargylation of rac-cis-3-Amino-1-indanol

Propargylating
Agent

Base Solvent
Temperature
(°C)

Reference

Propargyl

Bromide
K2CO3 Acetonitrile 60-80 [7][8][9]

Propargyl

Chloride
Et3N Dichloromethane RT [7]

Propargyl

Mesylate
K2CO3 Acetone Reflux

Analogous to

other alkylations

Experimental Protocols
The following are detailed, hypothetical experimental protocols for each key transformation,

adapted from literature procedures for similar substrates.
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Step 1: Diastereoselective Reduction of 1,3-Indandione
to rac-cis-1,3-Indandiol
Method A: Sodium Borohydride Reduction[1]

To a stirred solution of 1,3-indandione (1.0 eq) in methanol at 0 °C, sodium borohydride (1.1

eq) is added portion-wise over 30 minutes, maintaining the temperature below 5 °C.

The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room

temperature and stirred for an additional 3 hours.

The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is

consumed.

The reaction is quenched by the slow addition of 1 M HCl at 0 °C until the pH is ~6-7.

The solvent is removed under reduced pressure.

The residue is partitioned between ethyl acetate and water. The aqueous layer is extracted

with ethyl acetate (3x).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated in vacuo.

The crude product is purified by column chromatography on silica gel to afford rac-cis-1,3-

indandiol.

Method B: Catalytic Hydrogenation[2][3]

A solution of 1,3-indandione (1.0 eq) in isopropanol is placed in a high-pressure reactor.

5% Ruthenium on carbon (Ru/C) catalyst (5 mol%) is added to the solution.

The reactor is sealed, purged with nitrogen, and then pressurized with hydrogen gas to 50

bar.

The reaction mixture is heated to 100 °C and stirred for 12-24 hours.
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After cooling to room temperature and venting the hydrogen, the catalyst is removed by

filtration through a pad of Celite.

The filtrate is concentrated under reduced pressure to yield the crude product.

The crude product is purified by column chromatography or recrystallization to separate the

cis and trans isomers.

Step 2: Selective Mono-amination of rac-cis-1,3-
Indandiol to rac-cis-3-Amino-1-indanol
This is a multi-step process involving selective protection, activation, substitution, and

deprotection.

2a. Selective Mono-tosylation of rac-cis-1,3-Indandiol[5]

A solution of rac-cis-1,3-indandiol (1.0 eq) in anhydrous dichloromethane and pyridine (3.0

eq) is cooled to 0 °C.

A solution of p-toluenesulfonyl chloride (TsCl) (1.05 eq) in anhydrous dichloromethane is

added dropwise over 2 hours.

The reaction is stirred at 0 °C for 4-6 hours, monitoring by TLC for the appearance of the

mono-tosylated product and disappearance of the starting material.

The reaction is quenched with cold water, and the layers are separated.

The organic layer is washed sequentially with 1 M HCl, saturated sodium bicarbonate

solution, and brine.

The organic phase is dried over anhydrous sodium sulfate and concentrated under reduced

pressure.

The crude product is purified by column chromatography on silica gel to isolate the mono-

tosylated intermediate.

2b. Azide Substitution and Reduction[6]
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The mono-tosylated diol (1.0 eq) is dissolved in dimethylformamide (DMF), and sodium

azide (3.0 eq) is added.

The mixture is heated to 80 °C and stirred for 12 hours.

After cooling, the reaction mixture is poured into water and extracted with ethyl acetate (3x).

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate,

and concentrated. The crude azido-alcohol is used in the next step without further

purification.

The crude azido-alcohol is dissolved in methanol, and 10% Palladium on carbon (Pd/C) is

added.

The mixture is stirred under a hydrogen atmosphere (balloon or Parr shaker) at room

temperature for 12 hours.

The catalyst is removed by filtration through Celite, and the solvent is evaporated to give

crude rac-cis-3-amino-1-indanol, which can be purified by column chromatography.

Step 3: N-Propargylation of rac-cis-3-Amino-1-indanol[7]
[8][9]

To a solution of rac-cis-3-amino-1-indanol (1.0 eq) in acetonitrile, potassium carbonate (2.5

eq) is added.

Propargyl bromide (80% solution in toluene, 1.2 eq) is added dropwise at room temperature.

The reaction mixture is heated to 60 °C and stirred for 6-8 hours.

The reaction progress is monitored by TLC.

After completion, the mixture is cooled to room temperature, and the inorganic salts are

filtered off.

The filtrate is concentrated under reduced pressure.

The residue is dissolved in ethyl acetate and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate and concentrated in vacuo.

The crude product, rac-cis-1-Deshydroxy Rasagiline, is purified by column

chromatography on silica gel.

Logical Relationships and Workflows
The following diagrams illustrate the logical flow of the synthesis and a typical experimental

workflow.
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Caption: Logical progression of the proposed synthesis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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